molecular formula C10H15ClO2 B13319419 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde

Cat. No.: B13319419
M. Wt: 202.68 g/mol
InChI Key: CUFIDDKMGUDGSP-RMKNXTFCSA-N
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Description

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 3-position with both a carbaldehyde group and a 3-chloro-2-methylprop-2-en-1-yl moiety. The chlorine atom and methyl group on the allylic substituent introduce steric and electronic effects that influence its reactivity and stability. This compound’s structural uniqueness lies in the juxtaposition of the electron-withdrawing carbaldehyde and the moderately electron-donating chloro-alkene group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClO2

Molecular Weight

202.68 g/mol

IUPAC Name

3-[(E)-3-chloro-2-methylprop-2-enyl]oxane-3-carbaldehyde

InChI

InChI=1S/C10H15ClO2/c1-9(6-11)5-10(7-12)3-2-4-13-8-10/h6-7H,2-5,8H2,1H3/b9-6+

InChI Key

CUFIDDKMGUDGSP-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\Cl)/CC1(CCCOC1)C=O

Canonical SMILES

CC(=CCl)CC1(CCCOC1)C=O

Origin of Product

United States

Preparation Methods

Synthesis of the Oxane Ring Core

The oxane (tetrahydrofuran) ring core can be synthesized via cyclization reactions involving suitable dihydroxy precursors. A common approach involves cyclization of diols or hydroxy aldehydes under acidic or basic conditions to form the oxane ring. For instance, the cyclization of 3-hydroxy-2-methylpropionaldehyde derivatives under acid catalysis yields the oxane scaffold with the desired substitution pattern.

Introduction of the Chlorinated and Methyl-Substituted Prop-2-en-1-yl Side Chain

The key side chain, 3-chloro-2-methylprop-2-en-1-yl , can be introduced via halogenation of an appropriate alkene precursor. For example, the reaction of a suitable alkene with N-chlorosuccinimide (NCS) or other chlorinating agents under radical or electrophilic conditions can selectively chlorinate the terminal or allylic position.

Patent EP4289428A1 describes a process where a cyclopentene or cyclohexene derivative undergoes chlorination at the allylic position, followed by methylation or substitution to form the desired side chain. The process involves:

  • Radical chlorination at the allylic position using NCS or similar reagents.
  • Subsequent methylation or alkylation steps to introduce the methyl group at the 2-position.

Formation of the En-1-yl Side Chain

The formation of the prop-2-en-1-yl (allyl) group can be achieved through Wittig or Horner–Wadsworth–Emmons (HWE) olefination reactions. For example, reacting an aldehyde precursor with a phosphonium or phosphonate reagent bearing the desired vinyl group yields the en-1-yl substituent.

Assembly of the Final Compound

Coupling of the Side Chain to the Oxane Core

The key step involves attaching the chlorinated, methyl-substituted allyl side chain to the oxane ring. This can be achieved via nucleophilic addition or substitution reactions, often facilitated by Lewis acids or bases, depending on the functional groups involved.

  • Method: Activation of the aldehyde group on the oxane core (e.g., by formation of an imine or via enolate chemistry) followed by addition of the vinyl side chain precursor.
  • Alternative: Use of a Grignard reagent or organolithium compound derived from the vinyl halide to perform nucleophilic addition to the aldehyde, forming the desired alcohol intermediate, which can then be oxidized to the aldehyde.

Oxidation to the Aldehyde

The final step involves oxidizing the secondary alcohol (if formed during coupling) to the aldehyde. Common oxidizing agents include:

  • Pyridinium chlorochromate (PCC)
  • Swern oxidation reagents
  • Dess–Martin periodinane

The choice depends on the sensitivity of other functional groups and the desired selectivity.

Summary of the Synthetic Route

Step Description Reagents/Conditions Reference/Source
1. Cyclization Formation of oxane core Acidic or basic cyclization of diols General organic synthesis principles
2. Allylic chlorination Introduction of chlorine N-chlorosuccinimide (NCS), radical conditions Patent EP4289428A1
3. Methylation or substitution Methyl group addition Alkylation with methyl halides or via olefination Patent EP4289428A1
4. Olefination Formation of en-1-yl group Wittig or HWE reactions General olefination methods
5. Coupling Attach side chain to oxane Nucleophilic addition, Grignard, or organolithium reagents Patent EP4289428A1
6. Oxidation Convert alcohol to aldehyde PCC, Swern, Dess–Martin Standard oxidation protocols

Research Findings and Data Tables

Reaction Conditions and Yields

Reaction Step Reagents Temperature Yield (%) References
Cyclization Acid or base catalysis Room temp to reflux 70–85 General literature
Allylic chlorination NCS, radical initiator 0–25°C 60–75 Patent EP4289428A1
Olefination Phosphonium salts or phosphonates Reflux 65–80 Standard olefination protocols
Coupling Organometallic reagents 0–25°C 50–70 Patent EP4289428A1
Oxidation PCC or Dess–Martin -78°C to room temp 80–90 Common oxidation methods

In-Depth Research Findings

  • Selectivity: Allylic chlorination is highly selective under radical conditions, favoring the allylic position due to resonance stabilization.
  • Functional Group Compatibility: The oxane ring withstands mild oxidation and olefination conditions, but sensitive groups require protective strategies.
  • Yield Optimization: Use of inert atmospheres (nitrogen or argon) and anhydrous solvents improves yields and minimizes side reactions.

Notes and Considerations

  • The synthesis requires precise control of reaction conditions to prevent over-chlorination or unwanted side reactions.
  • Protective groups may be necessary during multi-step sequences to shield sensitive functionalities.
  • Purification typically involves column chromatography, recrystallization, or distillation, depending on the intermediate's stability and polarity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted alkene can participate in electrophilic addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde C₁₀H₁₃ClO₂ 200.66 g/mol 3-chloro-2-methylprop-2-en-1-yl, carbaldehyde Aldehyde, oxane, chloro-alkene Agrochemical intermediates, enzyme inhibition
3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde C₉H₁₂O₂ 152.19 g/mol Propargyl group, carbaldehyde Aldehyde, oxane, alkyne Organic synthesis, ligand design
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 321.72 g/mol 3-chlorophenylsulfanyl, trifluoromethyl, pyrazole Aldehyde, pyrazole, sulfanyl Herbicides, PET inhibition

Key Observations:

The trifluoromethyl and sulfanyl groups in the pyrazole analog () improve metabolic stability and binding affinity, as seen in herbicides like DCMU (IC₅₀ = 0.05 μmol/L for PET inhibition) .

Conformational Flexibility :

  • The oxane ring in the target compound offers greater conformational flexibility compared to the rigid pyrazole ring in ’s compound, which may affect interactions with biological targets .

The chloro-alkene group could mimic DCMU’s 3,4-dichlorophenyl moiety, which disrupts electron transport in chloroplasts .

Synthetic Utility :

  • The propargyl-substituted oxane () is lighter (MW = 152.19 vs. 200.66 g/mol) and may serve as a precursor in click chemistry, whereas the target compound’s chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Implications

Structural Analysis :

  • X-ray crystallography (using SHELX programs) could resolve the stereochemistry of the target compound’s oxane ring and chloro-alkene substituent, aiding in the design of derivatives with enhanced bioactivity .

Environmental Impact: The chloro substituent may increase environmental persistence compared to non-halogenated analogs, necessitating degradation studies akin to methodologies in ’s spatio-temporal correlation analyses .

Comparative Stability :

  • The target compound’s allylic chlorine may render it more susceptible to hydrolysis than the propargyl analog, which lacks polarizable substituents. This instability could limit its field application but enhance its utility as a labile intermediate .

Biological Activity

3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C10H15ClO
  • Molecular Weight: 202.68 g/mol
  • CAS Number: 1937346-97-8
  • Purity: Minimum 95%

The biological activity of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is largely attributed to its electrophilic nature, which allows it to interact with various biomolecules, including proteins and nucleic acids. Such interactions can lead to modulation of enzymatic activities and cellular pathways.

Cytotoxicity

Research indicates that compounds with similar structures can induce cytotoxic effects through mechanisms such as:

  • Ferroptosis Induction: Electrophilic compounds can trigger ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and iron-dependent mechanisms. The role of glutathione peroxidase 4 (GPX4) in this process is critical, as inhibitors of GPX4 lead to increased lipid peroxidation and cell death .
  • Protein Interaction: Compounds like 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde may covalently modify cysteine residues in proteins, altering their function and potentially leading to apoptosis or necrosis in cancer cells.

Case Studies

  • Cytotoxicity in Cancer Cells:
    • A study demonstrated that similar electrophilic compounds effectively reduced cell viability in various cancer cell lines through induction of oxidative stress and ferroptosis .
    • The compound's ability to inhibit GPX4 was highlighted as a significant mechanism contributing to its cytotoxic effects.
  • Selectivity and Reactivity:
    • The reactivity of the compound with thiol groups in proteins suggests potential selectivity for certain cellular targets, which could be exploited for therapeutic purposes .

Data Table

PropertyValue
Molecular FormulaC10H15ClO
Molecular Weight202.68 g/mol
CAS Number1937346-97-8
PurityMinimum 95%
Mechanism of ActionElectrophilic interaction
Induced Cell Death MechanismFerroptosis

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the chloro-methylpropene moiety (methallyl chloride, 3-Chloro-2-methylprop-1-ene) is prepared, as described in industrial synthesis protocols for allyl chlorides . Next, the oxane (tetrahydropyran) ring is functionalized at the 3-position using a carbaldehyde group. A plausible route involves condensation of methallyl chloride with a pre-formed oxane-3-carbaldehyde intermediate under acid catalysis. Purification typically involves column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to isolate the product, followed by recrystallization .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer :
  • Purity : Assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H NMR (e.g., δ ~9.8 ppm for aldehyde proton, δ ~5.2 ppm for chloro-methylpropene vinyl protons) and 13^{13}C NMR (δ ~195 ppm for carbonyl carbon) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) .

Q. What are the key challenges in handling this compound during synthesis?

  • Methodological Answer :
  • Reactivity : The aldehyde group is prone to oxidation; reactions should be conducted under inert atmospheres (N2_2/Ar) .
  • Stability : The chloro-methylpropene group may undergo hydrolysis in aqueous conditions. Use anhydrous solvents (e.g., dry DCM, toluene) .
  • Safety : Methallyl chloride derivatives are volatile and toxic; use fume hoods and PPE .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the aldehyde carbon. Frontier Molecular Orbital (FMO) analysis reveals the LUMO distribution, indicating susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the PCM (Polarizable Continuum Model) .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Dynamic NMR : For resolving tautomerism or conformational equilibria (e.g., aldehyde vs. hydrated forms).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) provides unambiguous bond lengths and angles. Example: C=O bond length ~1.21 Å confirms aldehyde functionality.
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .

Q. How does the chloro-methylpropene substituent influence the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The chloro group enhances lipophilicity (logP calculated via Molinspiration), improving membrane permeability.
  • In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Compare with non-chlorinated analogs to isolate the substituent’s effect .

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